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Compound of Interest

Compound Name: Impurity C of Alfacalcidol

Cat. No.: B15540815

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectral data for
Alfacalcidol Impurity C, a critical reference standard in the pharmaceutical quality control of
Alfacalcidol. By examining its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),
and Infrared (IR) spectroscopy data, this document offers a foundational resource for the
identification, characterization, and quantification of this impurity.

Chemical Identity

Alfacalcidol Impurity C is a known process-related impurity of Alfacalcidol, a synthetic analog of
vitamin D. Its robust analytical characterization is paramount for ensuring the purity, safety, and
efficacy of the final drug product.
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Parameter Value

(6aR,7R,9aR)-11-((3S,5R)-3,5-dihydroxy-2-
methylcyclohex-1-en-1-yl)-6a-methyl-7-((R)-6-
Chemical Name methylheptan-2-yl)-2-phenyl-4a,5,6,6a,7,8,9,9a-
octahydrocyclopenta[f][1][2][3]triazolo[1,2-
ajcinnoline-1,3(2H,11H)-dione[2]

Molecular Formula Cs3s5H49N304[1][4]
Molecular Weight 575.78 g/mol [3][5]
CAS Number 82266-85-1[4]

Spectral Data Analysis

The following sections detail the spectral data obtained from NMR, MS, and IR analyses of
Alfacalcidol Impurity C. This data is crucial for the structural elucidation and confirmation of this
impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Although specific chemical shift assignments for Alfacalcidol Impurity C are not
publicly available in detail, the expected regions for key proton (*H) and carbon-13 (13C) signals
can be inferred from the known structure and general principles of NMR spectroscopy for
steroidal and related compounds.

H NMR Expected Chemical Shift Ranges:
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Proton Type Expected Chemical Shift (ppm)
Aromatic Protons (phenyl group) 7.0-8.0
Olefinic Protons 5.0-6.5
Protons adjacent to Oxygen (CH-0) 3.5-45
Aliphatic Protons (steroidal backbone and side 05.25
chain)
Methyl Protons 05-15
13C NMR Expected Chemical Shift Ranges:
Carbon Type Expected Chemical Shift (ppm)
Carbonyl Carbons (C=0) 170 - 220[6]
Aromatic/Olefinic Carbons (C=C) 100 - 150
Carbons adjacent to Oxygen (C-O) 50 - 90
Aliphatic Carbons (steroidal backbone and side 10 - 60

chain)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which aids in confirming its identity. For Alfacalcidol Impurity C, the molecular
ion peak and key fragmentation patterns are critical for its identification. A related derivatized
alfacalcidol compound shows a key cleavage of the C6-C7 bond, which is a common
fragmentation pathway for vitamin D analogs[7].

Expected Mass Spectrometry Data:
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Parameter Expected Value (m/z) Description
Molecular ion peak
[M+H]*+ ~576.37
(protonated)
[M+Na]* ~598.35 Sodium adduct
] Resulting from cleavage of the
Key Fragments Varies

steroidal rings and side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Expected IR Absorption Bands:

Functional Group

Expected Wavenumber
(cm™)

Description

O-H (Alcohols)

3200 - 3600 (broad)

Stretching vibration

C-H (Alkanes/Alkenes)

2850 - 3100

Stretching vibration

C=0 (Amide/Imide)

1640 - 1750 (strong)

Stretching vibration[8]

C=C (Alkene/Aromatic) 1475 - 1680 Stretching vibration[8]
C-N 1000 - 1350 Stretching vibration
C-O 1000 - 1300 Stretching vibration

Experimental Protocols

While specific experimental parameters for the analysis of Alfacalcidol Impurity C are

proprietary to the manufacturers of reference standards, the following sections outline general

methodologies that are applicable.

NMR Spectroscopy Protocol
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o Sample Preparation: A few milligrams of the Alfacalcidol Impurity C reference standard are
dissolved in a deuterated solvent (e.g., CDCls, DMSO-de).

e Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

o Data Acquisition: Standard *H and 3C NMR spectra are acquired. For more detailed
structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation) can be performed.

Mass Spectrometry Protocol

o Sample Introduction: The sample is introduced into the mass spectrometer via a suitable
ionization source, often coupled with a chromatographic system like HPLC (LC-MS).

« lonization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical lonization (APCI)
are commonly used for molecules of this type.

e Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the accurate
mass of the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) can be
used to study the fragmentation pathways in detail.

Infrared (IR) Spectroscopy Protocol

» Sample Preparation: A small amount of the solid sample is typically analyzed using an
Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000 - 400
cm™1).

Visualizations

The following diagrams illustrate the general workflow for the spectral analysis of a
pharmaceutical impurity like Alfacalcidol Impurity C.
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General workflow for spectral analysis.
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Relationship between spectral data and structural information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15540815?utm_src=pdf-custom-synthesis
https://www.axios-research.com/products/alfacalcidol-ep-impurity-c
https://aquigenbio.com/product/alfacalcidol-ep-impurity-c/
https://www.mybiosource.com/biochemical/impurity-c-of-alfacalcidol/3840858
https://www.pharmaffiliates.com/en/parentapi/alfacalcidol-impurities
https://www.bocsci.com/product/alfacalcidol-ep-impurity-c-cas-82266-85-1-459735.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of_C_NMR_Spectroscopy
https://pmc.ncbi.nlm.nih.gov/articles/PMC7029283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7029283/
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.benchchem.com/product/b15540815#spectral-data-analysis-of-alfacalcidol-impurity-c-nmr-ms-ir
https://www.benchchem.com/product/b15540815#spectral-data-analysis-of-alfacalcidol-impurity-c-nmr-ms-ir
https://www.benchchem.com/product/b15540815#spectral-data-analysis-of-alfacalcidol-impurity-c-nmr-ms-ir
https://www.benchchem.com/product/b15540815#spectral-data-analysis-of-alfacalcidol-impurity-c-nmr-ms-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15540815?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15540815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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